Class-Wide HIV-1 Inhibitory Potency (EC50) Inferior to Other 4-Chlorophenyl Analogs
Based on SAR data from the 4-chlorophenyl (4b) series, analogs with simple smaller substituents on the anilide phenyl ring (e.g., Cl, Br, or Me) demonstrated sub-micromolar to low nanomolar EC50 values against HIV-1 IIIB in MT-4 cell assays [1]. By structural comparison, the bulky 2,5-dimethoxyphenyl substituent in CAS 688337-47-5 is class-level inferred to likely reduce anti-HIV-1 potency relative to the most potent members of this series, analogous to the effect seen with the similarly bulky 2-nitro analog 4b5 (EC50 = 2.46 µM vs. 4b2 with Cl at EC50 = 0.09 µM) [1]. This suggests a procurement decision prioritizing a specific steric and electronic profile for non-potency-driven applications over maximal antiviral activity.
| Evidence Dimension | Anti-HIV-1 activity in cellular assay (EC50) |
|---|---|
| Target Compound Data | Not directly reported; structurally inferred to be >1 µM based on bulky 2,5-dimethoxyphenyl substitution pattern similarity to 2-NO2 analog 4b5 [1]. |
| Comparator Or Baseline | From the same 4-chlorophenyl series: 4b2 (2-Cl anilide) EC50 = 0.09 µM; 4b5 (2-NO2 anilide) EC50 = 2.46 µM; Lead Compound L1 EC50 = 2.053 µM; Reference drug Nevirapine EC50 = 0.31 µM [1]. |
| Quantified Difference | Estimated >10-fold weaker than 4b2 and comparable to or weaker than 4b5 and L1. |
| Conditions | MT-4 cell assay infected with wild-type HIV-1 strain IIIB; compound tested in parallel with reference drugs Nevirapine, Delavirdine, Efavirenz, and AZT [1]. |
Why This Matters
The compound's reduced antiviral potency distinguishes it for use in specialized assays where strong HIV-1 inhibition is a confounding factor, such as reactivation latency models or host-pathogen interaction studies.
- [1] Zhan P, Liu X, Zhu J, Fang Z, Li Z, Pannecouque C, De Clercq E. Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry. 2009;17(16):5775-5781. View Source
